3-Bromo-1-hexene
CAS No.: 54684-73-0
Cat. No.: VC18700062
Molecular Formula: C6H11Br
Molecular Weight: 163.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54684-73-0 |
|---|---|
| Molecular Formula | C6H11Br |
| Molecular Weight | 163.06 g/mol |
| IUPAC Name | 3-bromohex-1-ene |
| Standard InChI | InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3 |
| Standard InChI Key | UTVCDGRAYVLNBH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C=C)Br |
Introduction
Structural and Molecular Characteristics
3-Bromo-1-hexene, systematically named (3-bromohex-1-ene), has the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol. Its IUPAC name reflects the placement of the double bond (between C1 and C2) and the bromine substituent on C3. The structure can be represented as CH₂=CH-CHBr-CH₂-CH₂-CH₃, with stereochemical considerations arising from the double bond’s geometry (typically cis or trans). The compound’s reactivity is influenced by both the electron-rich double bond and the polar carbon-bromine bond.
Synthesis Methods
Allylic Bromination
The most common synthesis route involves allylic bromination of 1-hexene using N-bromosuccinimide (NBS) under radical initiation conditions. This method selectively brominates the allylic position (C3) due to the stability of the allylic radical intermediate.
Reaction Conditions:
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Reagents: NBS, benzoyl peroxide (initiator), CCl₄ (solvent).
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Temperature: 60–80°C.
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Yield: ~65–75%.
Hydrobromination of Alkynes
An alternative approach involves the hydrobromination of 1-hexyne, though this method risks forming regioisomers. Anti-Markovnikov addition can be achieved using peroxide initiators, but control remains challenging.
Reaction Conditions:
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Reagents: HBr, H₂O₂.
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Temperature: 0–25°C.
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Yield: ~50–60%.
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Allylic Bromination | NBS, CCl₄ | 65–75 | High |
| Hydrobromination | HBr, H₂O₂ | 50–60 | Moderate |
Chemical Reactivity
Electrophilic Addition
The double bond in 3-bromo-1-hexene undergoes electrophilic addition with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl). For example, bromination yields 1,2-dibromo-3-bromohexane as a major product, though steric effects may influence regioselectivity.
Elimination Reactions
Treatment with strong bases (e.g., KOH/ethanol) induces dehydrohalogenation, forming 1,3-hexadiene. This reaction proceeds via an E2 mechanism, favoring the most stable alkene (Zaitsev’s rule).
Physical Properties
3-Bromo-1-hexene is a colorless to pale yellow liquid at room temperature. Key physical parameters include:
Table 2: Physical Properties of 3-Bromo-1-hexene
| Property | Value |
|---|---|
| Boiling Point | 142–145°C |
| Density | 1.32 g/cm³ |
| Refractive Index | 1.488 (20°C) |
| Solubility in Water | Immiscible |
| Solubility in Organic Solvents | Miscible (ether, chloroform) |
Applications in Organic Synthesis
Pharmaceutical Intermediates
3-Bromo-1-hexene serves as a precursor in synthesizing β-blockers and anticonvulsants. For instance, it can undergo Suzuki-Miyaura cross-coupling to introduce aryl groups at the brominated position .
Polymer Chemistry
The compound acts as a crosslinking agent in copolymerization reactions, enhancing the thermal stability of polymers like polyethylene. Its double bond participates in radical polymerization, while the bromine moiety improves flame retardancy .
Agrochemicals
Derivatives of 3-bromo-1-hexene are used in pesticides, leveraging its ability to functionalize into bioactive molecules targeting insect neurotransmission pathways.
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